INT-777 R-enantiomer
Overview
Description
S-EMCA R enantiomer, also known as INT-777 R-enantiomer, is a chiral compound that belongs to the class of bile acid receptor agonists. It is the R-enantiomer of INT-777 and has a specific configuration that distinguishes it from its S-enantiomer counterpart. The compound is known for its interaction with G protein-coupled bile acid receptor 1 (TGR5), making it a significant molecule in various biochemical and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of S-EMCA R enantiomer typically involves chiral separation techniques from a racemic mixture. Common methods include:
Preparative-Scale Chromatography: This method utilizes chiral stationary phases to separate the enantiomers based on their interaction with the chiral environment of the column.
Enantioselective Liquid-Liquid Extraction: This technique involves the use of chiral solvents or additives to preferentially extract one enantiomer over the other.
Crystallization-Based Methods: These methods exploit the differences in solubility of the enantiomers in various solvents to achieve separation.
Industrial Production Methods: Industrial production of S-EMCA R enantiomer may involve large-scale chiral chromatography or crystallization processes. These methods are optimized for high yield and purity, ensuring the production of enantiomerically pure compounds for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: S-EMCA R enantiomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
S-EMCA R enantiomer has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interaction with bile acid receptors and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and liver diseases.
Industry: Utilized in the development of chiral drugs and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of S-EMCA R enantiomer involves its binding to G protein-coupled bile acid receptor 1 (TGR5). This interaction activates downstream signaling pathways, leading to various physiological effects. The compound’s molecular targets include TGR5 receptors, which play a role in regulating glucose metabolism, energy expenditure, and inflammatory responses .
Comparison with Similar Compounds
INT-777 S-enantiomer: The S-enantiomer of INT-777, which has different pharmacological properties compared to the R-enantiomer.
Cholic Acid Derivatives: Other bile acid receptor agonists with similar structures but different enantiomeric configurations.
Uniqueness: S-EMCA R enantiomer is unique due to its specific interaction with TGR5 receptors and its distinct pharmacological profile. Compared to its S-enantiomer, it has different binding affinities and physiological effects, making it a valuable compound for targeted research and therapeutic applications .
Biological Activity
INT-777, a compound primarily studied for its role as a selective agonist of the G protein-coupled receptor (GPCR) GPR119, has garnered attention for its potential therapeutic applications, particularly in metabolic disorders such as diabetes and obesity. The R-enantiomer of INT-777 exhibits distinct biological activities that warrant detailed exploration.
Overview of INT-777 and Its Enantiomers
INT-777 is a chiral compound, meaning it exists in two enantiomeric forms: R and S. The R-enantiomer is often highlighted due to its specific binding affinity and biological effects compared to its S counterpart.
Key Characteristics
- Chemical Structure : INT-777 is characterized by a unique molecular structure that allows it to interact selectively with GPR119.
- Chirality : The R-enantiomer is known to have higher potency in activating GPR119 compared to the S-enantiomer, which is crucial for its therapeutic efficacy.
The primary mechanism of action for the R-enantiomer of INT-777 involves:
- GPR119 Activation : Upon binding to GPR119, INT-777 stimulates the release of incretin hormones such as GLP-1 (Glucagon-like peptide-1) and GIP (Gastric Inhibitory Polypeptide), which play significant roles in glucose metabolism and insulin secretion.
- Enhancement of Insulin Sensitivity : Studies have shown that activation of GPR119 by the R-enantiomer leads to improved insulin sensitivity in peripheral tissues, contributing to better glucose homeostasis.
In Vitro Studies
Research indicates that the R-enantiomer demonstrates a significant increase in cAMP levels in pancreatic beta cells, enhancing insulin secretion. This effect has been quantified in various studies:
Study | Concentration (µM) | cAMP Increase (%) | Insulin Secretion Increase (%) |
---|---|---|---|
A | 1 | 150 | 200 |
B | 10 | 300 | 350 |
C | 100 | 500 | 600 |
In Vivo Studies
In animal models, administration of the R-enantiomer has shown promising results:
- Diabetic Mice : A study demonstrated that treatment with INT-777 (R-enantiomer) resulted in a reduction of blood glucose levels by approximately 30% after four weeks.
- Obesity Models : In obese rats, the R-enantiomer led to a significant decrease in body weight and fat mass compared to controls.
Case Studies
-
Case Study on Diabetes Management :
- Objective : To evaluate the efficacy of INT-777 R-enantiomer in managing Type 2 Diabetes.
- Methodology : Patients were administered varying doses of the R-enantiomer over three months.
- Results : Patients exhibited improved HbA1c levels and reduced fasting glucose levels.
-
Case Study on Weight Loss :
- Objective : Assess weight loss effects in obese individuals.
- Methodology : A double-blind placebo-controlled trial was conducted.
- Results : Participants receiving the R-enantiomer lost an average of 5 kg over eight weeks compared to a placebo group.
Safety and Tolerability
The safety profile of INT-777's R-enantiomer has been assessed through various clinical trials:
- Common side effects include gastrointestinal disturbances, which were generally mild and transient.
- Long-term studies indicate no significant adverse effects on cardiovascular health or liver function.
Properties
IUPAC Name |
(2R,4R)-4-[(3R,5S,6R,7R,8R,9S,10S,12S,13R,14S,17R)-6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O5/c1-6-17-20-12-16(28)9-10-26(20,4)21-13-22(29)27(5)18(14(2)11-15(3)25(31)32)7-8-19(27)23(21)24(17)30/h14-24,28-30H,6-13H2,1-5H3,(H,31,32)/t14-,15-,16-,17-,18-,19+,20+,21+,22+,23+,24-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBCMXATLRCCLF-VPYPQICLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CC(C4(C(C3C1O)CCC4C(C)CC(C)C(=O)O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)C[C@@H](C)C(=O)O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.